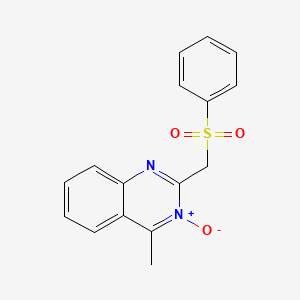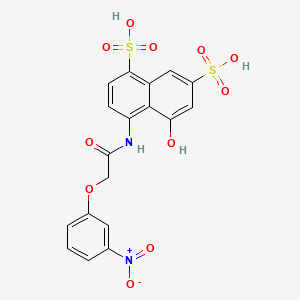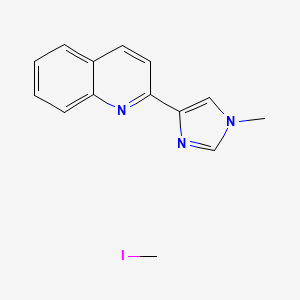
Imidazole, 1-methyl-4-(2-quinolyl)-, monomethiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole, 1-methyl-4-(2-quinolyl)-, monomethiodide is a chemical compound with the molecular formula C14H14IN3 and a molecular weight of 351.1855 g/mol . This compound is known for its unique structure, which combines an imidazole ring with a quinoline moiety, making it an interesting subject for various scientific studies.
Méthodes De Préparation
The synthesis of Imidazole, 1-methyl-4-(2-quinolyl)-, monomethiodide typically involves the reaction of 1-methylimidazole with 2-chloroquinoline in the presence of a base, followed by methylation with iodomethane . The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Imidazole, 1-methyl-4-(2-quinolyl)-, monomethiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Imidazole, 1-methyl-4-(2-quinolyl)-, monomethiodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Imidazole, 1-methyl-4-(2-quinolyl)-, monomethiodide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the quinoline moiety can intercalate with DNA, leading to potential biological effects. These interactions can disrupt cellular processes and inhibit the growth of microorganisms or cancer cells .
Comparaison Avec Des Composés Similaires
Imidazole, 1-methyl-4-(2-quinolyl)-, monomethiodide can be compared with other similar compounds, such as:
1-Methylimidazole: Lacks the quinoline moiety and has different chemical properties.
2-Chloroquinoline: Contains the quinoline moiety but lacks the imidazole ring.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct biological activities.
The uniqueness of this compound lies in its combined imidazole and quinoline structure, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
2622-84-6 |
|---|---|
Formule moléculaire |
C14H14IN3 |
Poids moléculaire |
351.19 g/mol |
Nom IUPAC |
iodomethane;2-(1-methylimidazol-4-yl)quinoline |
InChI |
InChI=1S/C13H11N3.CH3I/c1-16-8-13(14-9-16)12-7-6-10-4-2-3-5-11(10)15-12;1-2/h2-9H,1H3;1H3 |
Clé InChI |
CYAJCZNMBBKQJA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1)C2=NC3=CC=CC=C3C=C2.CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-dinitrofuro[3,2-e][1]benzofuran](/img/structure/B12689880.png)
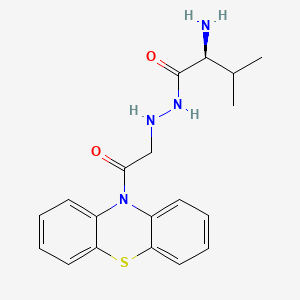



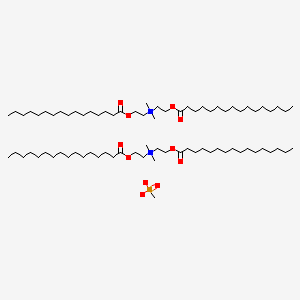

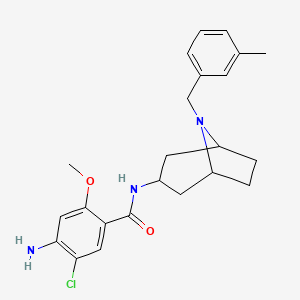
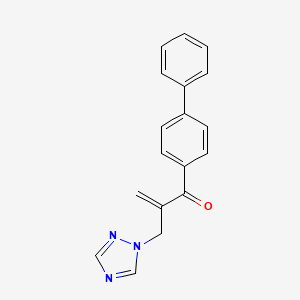

![Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]](/img/structure/B12689937.png)
